molecular formula C23H24ClNO3 B13031829 LoratadineN-Oxide

LoratadineN-Oxide

Cat. No.: B13031829
M. Wt: 397.9 g/mol
InChI Key: DZLPTRGKZPSOBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine N-Oxide can be synthesized through the N-oxidation of loratadine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of Loratadine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Loratadine N-Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of loratadine, depending on the specific reagents and conditions used .

Scientific Research Applications

Loratadine N-Oxide has several scientific research applications:

Mechanism of Action

Loratadine N-Oxide exerts its effects by acting as an antagonist to histamine H1 receptors. The N-oxide functional group may enhance its binding affinity and selectivity for these receptors, leading to more effective inhibition of histamine-induced allergic reactions. The molecular targets and pathways involved include the inhibition of histamine binding to H1 receptors, which prevents the downstream signaling that leads to allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine N-Oxide is unique due to the presence of the N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, and enhanced stability compared to other similar compounds .

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)cyclohexane-1-carboxylate

InChI

InChI=1S/C23H24ClNO3/c1-2-28-23(26)17-8-5-15(6-9-17)21-20-12-11-19(24)14-18(20)10-7-16-4-3-13-25(27)22(16)21/h3-4,11-14,17H,2,5-10H2,1H3

InChI Key

DZLPTRGKZPSOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1

Origin of Product

United States

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